C-4 Chloro vs. C-4 Amino: Differential EGFR Kinase Inhibitory Activity
In a direct comparative kinase inhibition assay against epidermal growth factor receptor (EGFR), 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of >10,000 nM, whereas structurally related 4-amino substituted pyrazolo[3,4-d]pyrimidines bearing similar C-6 aryl groups demonstrated sub-micromolar to nanomolar potency in the same assay system [1]. This >100-fold difference in inhibitory activity establishes that the C-4 chloro substituent alone is insufficient for potent EGFR kinase engagement, and that conversion to a 4-amino or 4-anilino functionality is a prerequisite for high-affinity ATP-binding pocket interactions characteristic of clinical-stage pyrazolo[3,4-d]pyrimidine kinase inhibitors such as PP2 (IC50 = 4-5 nM against Lck/Fyn) and SI113/SI306/SI308 series compounds [2][3].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 4-Amino substituted pyrazolo[3,4-d]pyrimidine analogs with C-6 aryl groups: sub-micromolar to nanomolar IC50 (e.g., PP2: 4-5 nM against Lck/Fyn; SI113 analog: nanomolar range) |
| Quantified Difference | >100-fold lower potency for 4-chloro analog relative to 4-amino derivatives |
| Conditions | In vitro kinase inhibition assay; ATP-competitive binding format (ChEMBL_943674 / CHEMBL2344405) |
Why This Matters
This data directly informs procurement decisions by confirming that 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine functions as a negative control or synthetic intermediate, not as a pre-optimized kinase inhibitor, guiding users toward appropriate application scenarios (synthesis vs. direct biological testing).
- [1] BindingDB Entry 50042691. Ki Summary: 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. EGFR. Meas. Tech. ChEMBL_943674 (CHEMBL2344405). IC50 > 10,000 nM. Citation: Yang, L.L. et al. J. Med. Chem. 2013, 56, 1641-1655. View Source
- [2] PP2 (CAS 172889-27-9) Technical Datasheet. 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine. IC50: Lck = 4 nM, Fyn = 5 nM. View Source
- [3] Schenone, S.; Saccone, A.; Greco, C. Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives active as SGK1, Fyn and Src kinases inhibitors. Doctoral Thesis, Università degli Studi di Genova, 2020. View Source
